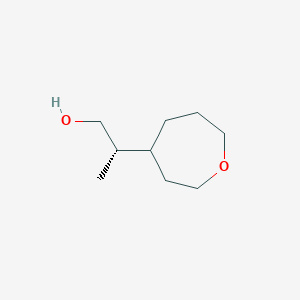

(2S)-2-(Oxepan-4-yl)propan-1-ol

説明

(2S)-2-(Oxepan-4-yl)propan-1-ol is a chiral secondary alcohol featuring a seven-membered oxepane ring substituted at the 4-position. The compound’s stereochemistry at the C2 position (S-configuration) and the presence of an oxygen-containing heterocycle distinguish it from simpler alcohols.

特性

IUPAC Name |

(2S)-2-(oxepan-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(7-10)9-3-2-5-11-6-4-9/h8-10H,2-7H2,1H3/t8-,9?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEWKEAPEGLEDJ-VEDVMXKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1CCCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxepan-4-yl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyoxepane and (S)-2-bromopropanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group of 4-hydroxyoxepane.

Nucleophilic Substitution: The deprotonated 4-hydroxyoxepane acts as a nucleophile and attacks the electrophilic carbon in (S)-2-bromopropanol, resulting in the formation of (2S)-2-(Oxepan-4-yl)propan-1-ol.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(Oxepan-4-yl)propan-1-ol may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

化学反応の分析

Types of Reactions

(2S)-2-(Oxepan-4-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxepane ring can be reduced to form a linear ether.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products

Oxidation: Formation of (2S)-2-(Oxepan-4-yl)propanone.

Reduction: Formation of (2S)-2-(Hexan-4-yl)propan-1-ol.

Substitution: Formation of (2S)-2-(Oxepan-4-yl)propyl halides or amines.

科学的研究の応用

(2S)-2-(Oxepan-4-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of (2S)-2-(Oxepan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It can influence biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

類似化合物との比較

Structural and Functional Group Analysis

The following compounds share structural motifs with (2S)-2-(Oxepan-4-yl)propan-1-ol, such as chiral alcohols, bicyclic systems, or aromatic substituents:

| Compound Name | Molecular Formula | Key Functional Groups | Key Structural Features |

|---|---|---|---|

| (2S)-2-(Oxepan-4-yl)propan-1-ol | C₈H₁₆O₂ | Secondary alcohol, oxepane ring | 7-membered oxygen heterocycle |

| (2S)-2-(2-Fluorobiphenyl-4-yl)propan-1-ol | C₁₅H₁₄FO | Secondary alcohol, fluorobiphenyl | Aromatic fluorinated biphenyl group |

| (1R,2S)-2-(tert-Butylamino)-1-(3-chloro-phenyl)propan-1-ol | C₁₃H₂₀ClNO | Amino alcohol, chloro-phenyl | Bulky tert-butylamine, chloro-substituent |

Key Observations :

- Oxepane vs. Aromatic Systems : The oxepane ring in the target compound introduces conformational flexibility and moderate polarity, whereas fluorobiphenyl derivatives (e.g., ) exhibit rigid, lipophilic aromatic systems .

- Stereochemistry : All compounds feature chiral centers, with enantioselective synthesis methods critical for their preparation. For example, (2S)-2-(2-Fluorobiphenyl-4-yl)propan-1-ol is synthesized via a 6-step enantioselective route .

(2S)-2-(Oxepan-4-yl)propan-1-ol

- Oxepane Ring Formation : Methods may include cyclization of diols or epoxide ring-expansion reactions.

- Stereochemical Control : Asymmetric catalysis or chiral auxiliaries might be employed to achieve the S-configuration.

(2S)-2-(2-Fluorobiphenyl-4-yl)propan-1-ol ()

- Synthesis : A 6-step process starting from 4-bromo-2-fluorobiphenyl, involving Suzuki coupling, reduction, and enantioselective resolution .

- Functionalization : The alcohol group is further derivatized to acid chlorides (e.g., using thionyl chloride) for subsequent amide formation .

(1R,2S)-2-(tert-Butylamino)-1-(3-chloro-phenyl)propan-1-ol ()

- Synthesis : Likely involves reductive amination or nucleophilic substitution to introduce the tert-butylamine group.

Comparison :

- The fluorobiphenyl derivative requires multi-step aromatic functionalization, while the oxepane-containing compound may prioritize heterocycle stability during synthesis.

Physicochemical Properties

Solubility and Polarity

- Fluorobiphenyl Derivative : The fluorinated biphenyl group increases lipophilicity, favoring membrane permeability (relevant for CNS-targeting therapeutics) .

Spectroscopic Data

- 13C NMR : For (2S)-2-(2-Fluorobiphenyl-4-yl)propan-1-ol, the methylene group adjacent to the alcohol resonates at 68.43 ppm, while the oxepane compound’s oxygen-bearing carbons may appear in the 60–80 ppm range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。